1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1225882-19-8
VCID: VC3066885
InChI: InChI=1S/C10H9N3O2/c1-13-9(5-8(12-13)10(14)15)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15)
SMILES: CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol

1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1225882-19-8

Cat. No.: VC3066885

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid - 1225882-19-8

Specification

CAS No. 1225882-19-8
Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
IUPAC Name 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2/c1-13-9(5-8(12-13)10(14)15)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15)
Standard InChI Key QBYKMWUKHHLWDS-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2
Canonical SMILES CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid features a pyrazole core with three key substitutions: a methyl group at the N1 position, a pyridin-3-yl group at the C5 position, and a carboxylic acid group at the C3 position. The structural integrity of this compound is maintained by the aromatic character of both the pyrazole and pyridine rings, creating a planar configuration that influences its physical and chemical properties .

The compound is identified by several unique identifiers:

  • Compound ID: 62269066

  • SMILES notation: CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2

  • InChI: InChI=1S/C10H9N3O2/c1-13-9(5-8(12-13)10(14)15)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15)

  • InChIKey: QBYKMWUKHHLWDS-UHFFFAOYSA-N

Physicochemical Properties

The compound has a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol . The presence of the carboxylic acid group confers acidic properties, allowing for salt formation and increased solubility in basic solutions. The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor, influencing its interaction with biological macromolecules.

Table 1: Physicochemical Properties of 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylic Acid

PropertyValue
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Physical StateSolid (inferred)
IUPAC Name1-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Canonical SMILESCN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2

Spectroscopic Characteristics

Mass spectrometry data reveals characteristic ionization patterns for 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. The compound can form various adducts with predictable mass-to-charge ratios (m/z), providing valuable information for its identification and quantification in complex matrices .

Table 2: Predicted Collision Cross Section (CCS) Data for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+204.07675143.2
[M+Na]+226.05869156.1
[M+NH4]+221.10329149.7
[M+K]+242.03263153.0
[M-H]-202.06219144.0
[M+Na-2H]-224.04414150.2
[M]+203.06892145.0
[M]-203.07002145.0

These collision cross section values provide essential information for ion mobility spectrometry, a technique increasingly used for structural characterization of compounds in complex mixtures .

Synthesis Methods

Green Chemistry Approaches

Recent trends in synthetic chemistry emphasize environmentally friendly methodologies. The use of catalysts like pyridine-2-carboxylic acid (P2CA) represents an eco-friendly approach for synthesizing pyrazole derivatives. This catalyst has been successfully employed in multi-component reactions for the synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields (84–98%) under mild conditions .

Adapting such green chemistry approaches to the synthesis of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid could potentially offer more sustainable production methods with reduced environmental impact.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the hydrogen and carbon environments within the molecule. Infrared (IR) spectroscopy can confirm the presence of the carboxylic acid group through characteristic carbonyl stretching frequencies.

Mass spectrometry offers additional confirmation of molecular identity through accurate mass determination. As indicated in the collision cross section data, various adducts can be formed during ionization, each with characteristic m/z values that aid in compound identification .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation and quantification of pyrazole derivatives in complex mixtures. These techniques, coupled with mass spectrometry (LC-MS or GC-MS), provide powerful tools for the analysis of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid in various matrices.

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, including positional isomers where the pyridine ring is attached at different positions (e.g., pyridin-2-yl instead of pyridin-3-yl) or where substituents are arranged differently on the pyrazole ring.

Table 3: Comparison of 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylic Acid with Structural Analogues

CompoundMolecular FormulaMolecular WeightDistinctive Features
1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acidC10H9N3O2203.20 g/molPyridin-3-yl at C5, COOH at C3
1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acidC10H9N3O2203.20 g/molPyridin-2-yl at C5, COOH at C3
5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acidC11H11N3O2217.22 g/molPyridin-3-ylmethyl at N1, methyl at C5
4-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acidC9H7N3O2189.17 g/molPyridin-3-yl at C4, no methyl group

These structural variations can significantly influence physicochemical properties, reactivity patterns, and biological activities .

Structure-Activity Relationships

The position of the pyridine ring (2-position versus 3-position) can dramatically affect the biological activity of these compounds. Likewise, the presence and position of the methyl group on the pyrazole ring can influence lipophilicity, metabolic stability, and target binding affinity. These structure-activity relationships are crucial for understanding how structural modifications might be leveraged to optimize desired properties for specific applications.

Current Research and Future Prospects

Emerging Applications

As research in heterocyclic chemistry continues to advance, new applications for compounds like 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid are likely to emerge. Potential areas of interest include:

  • Medicinal Chemistry: Development of new therapeutic agents targeting specific diseases or biological pathways

  • Agrochemicals: Exploration of pest control applications with reduced environmental impact

  • Materials Science: Investigation of novel functional materials for electronics, energy storage, or sensing applications

  • Catalysis: Utilization as ligands in catalytic systems for organic transformations

Research Challenges

Despite the potential applications, several challenges remain in the research and development of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and related compounds. These include:

  • Scalable and cost-effective synthesis methods

  • Comprehensive toxicological profiling

  • Structure-activity relationship studies to optimize biological activity

  • Formulation strategies to enhance solubility and bioavailability for pharmaceutical applications

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